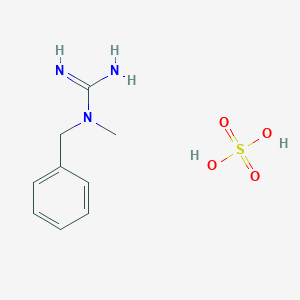

N-benzyl-N-methylguanidine sulfate

Description

Contextualization within the Broader Field of Substituted Guanidine (B92328) Chemistry

Substituted guanidines are a class of organic compounds characterized by a central carbon atom bonded to three nitrogen atoms. They are considered among the most interesting and versatile organic molecules due to their wide range of applications. rsc.org One of their most prominent features is their strong basicity, often categorized as "organosuperbases," which arises from the resonance stabilization of their protonated form, the guanidinium (B1211019) cation. rsc.orgineosopen.org This high basicity makes them valuable in numerous base-catalyzed organic reactions, where some have shown advantages over other types of organic bases. rsc.org

The applications of substituted guanidines are diverse, spanning from their use as fragments in superbases and chiral organocatalysts to their incorporation into natural products, drug molecules, and ligands for coordination chemistry. rsc.org The guanidine functional group's ability to form multiple hydrogen bonds is a key factor in its utility, particularly in the design of organocatalysts and substrate-binding systems. nih.gov The synthesis of these compounds has evolved from classical multi-step and stoichiometric reactions to more efficient catalytic methods. rsc.org A common and atom-economical approach for creating N-substituted guanidines is the direct guanylation of amines using carbodiimides. rsc.org

Evolution of Research on Mono- and Di-substituted Guanidinium Salts

The synthesis and study of mono- and di-substituted guanidinium salts have been active areas of research, driven by the quest for new catalysts, therapeutic agents, and materials with specific properties. Historically, methods for creating substituted guanidines involved reagents like cyanogen (B1215507) bromide, which are highly toxic and make the synthesis less appealing for many research groups. rsc.org More recent methodologies have focused on developing safer and more versatile synthetic routes.

Research has explored various strategies for synthesizing mono- and di-substituted guanidines. acs.org For instance, one-pot syntheses from carbamoyl (B1232498) isothiocyanates have been developed to produce 1,3-substituted guanidines. acs.org A significant challenge in the synthesis of unsymmetrically substituted guanidines is controlling the reactivity of the different nitrogen atoms to achieve selective substitution. mdpi.com

The properties and reactivity of guanidinium salts are also heavily influenced by the counter-anion. Studies have shown that the choice of anion can direct the course of a chemical reaction. For example, in reactions with dienophiles, using guanidinium salts with non-nucleophilic anions like hexafluorophosphate (B91526) can favor Diels-Alder cycloadditions. nih.gov Conversely, using halide anions can lead to aza-Michael addition products. nih.gov This anion-controlled reactivity provides a powerful tool for synthetic chemists to achieve desired outcomes. nih.gov Furthermore, the hydrogen-bonding networks in guanidinium sulfate (B86663) crystals have been studied for their potential to create noncentrosymmetric structures, which are of interest for applications in nonlinear optics and materials science. researchgate.net

Current Research Landscape and Knowledge Gaps Pertaining to N-Benzyl-N-methylguanidine Sulfate

Currently, the specific compound this compound is not extensively documented in scientific literature. It is available from suppliers of unique chemicals for early-stage discovery research, which indicates that its properties and potential applications are largely unexplored. sigmaaldrich.com The primary available information is basic chemical data, as detailed in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₅N₃O₄S |

| Molecular Weight | 261.30 g/mol |

| Physical Form | Solid |

| SMILES String | CN(C(N)=N)CC1=CC=CC=C1.OS(=O)(O)=O |

| InChI Key | BKCVLPWSYPCBKD-UHFFFAOYSA-N |

Data sourced from Sigma-Aldrich sigmaaldrich.com

The most significant aspect of the current research landscape for this compound is the profound knowledge gap. There is a lack of published studies detailing its synthesis, characterization, reactivity, and potential applications.

However, research on structurally related compounds can offer insights into potential areas of investigation. For instance, N-benzyl-N-methyldecan-1-amine, which shares the N-benzyl-N-methylamine core structure, has been synthesized and investigated for its anti-inflammatory properties. frontiersin.orgnih.gov While this compound lacks the guanidinium group, the research demonstrates the biological relevance of the N-benzyl-N-methylamine moiety. The synthesis of other benzyl (B1604629) guanidine derivatives has also been explored in the context of developing new antimicrobial agents. nih.gov

Given the known properties of guanidinium salts, future research on this compound could explore its potential as an organocatalyst, its utility in crystal engineering due to the sulfate counterion researchgate.net, or its biological activity, drawing parallels from related benzylamine (B48309) and guanidine compounds. The current lack of data presents a clear opportunity for foundational research into the chemical and physical properties of this specific substituted guanidinium salt.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-phenylmaleimide |

| Dimethyl acetylenedicarboxylate |

| N-benzyl-N-methyldecan-1-amine |

| Cyanogen bromide |

| Hexafluorophosphate |

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-benzyl-1-methylguanidine;sulfuric acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3.H2O4S/c1-12(9(10)11)7-8-5-3-2-4-6-8;1-5(2,3)4/h2-6H,7H2,1H3,(H3,10,11);(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKCVLPWSYPCBKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=N)N.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90670731 | |

| Record name | Sulfuric acid--N-benzyl-N-methylguanidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2551-64-6 | |

| Record name | Guanidine, N-methyl-N-(phenylmethyl)-, sulfate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2551-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC29223 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29223 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfuric acid--N-benzyl-N-methylguanidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Elucidation and Conformational Analysis of N Benzyl N Methylguanidine Sulfate

Solid-State Structural Characterization via X-Ray Crystallography

Single-Crystal X-Ray Diffraction Studies of the Guanidinium (B1211019) Cation

Single-crystal X-ray diffraction studies of guanidinium-containing compounds reveal key features of the N-benzyl-N-methylguanidinium cation. The central carbon atom of the guanidinium group (CN₃) is bonded to three nitrogen atoms in a nearly ideal trigonal-planar geometry. nih.govresearchgate.net This planarity is a consequence of the delocalization of the positive charge across the CN₃ unit. nih.gov The C-N bond lengths within this core are typically in the range of 1.33 to 1.35 Å, which is intermediate between a pure single bond and a pure double bond, indicating significant partial double-bond character. nih.govresearchgate.net

In contrast, the bonds between the nitrogen atoms and the external groups (the methyl and benzyl (B1604629) substituents) exhibit clear single-bond character. nih.gov For instance, the N-C bond to the benzyl group and the N-C bond to the methyl group would be expected to have lengths typical for C-N single bonds. The N-C-N bond angles within the guanidinium plane are all close to 120°, consistent with sp² hybridization of the central carbon atom. nih.gov

Table 1: Typical Crystallographic Data for Substituted Guanidinium Cations

| Parameter | Typical Value/Range | Reference |

|---|---|---|

| C-N (guanidinium core) Bond Length | 1.33 - 1.35 Å | nih.govresearchgate.net |

| N-C-N (guanidinium core) Bond Angle | ~120° | nih.gov |

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding Networks, π-π Stacking)

The crystal packing of N-benzyl-N-methylguanidine sulfate (B86663) is governed by a complex network of intermolecular interactions. The guanidinium group is a potent hydrogen bond donor, and the sulfate anion is an effective hydrogen bond acceptor. This leads to the formation of extensive and robust hydrogen bonding networks, which are a primary stabilizing force in the crystal lattice. In related structures, N-H···O and C-H···O hydrogen bonds are commonly observed, linking cations and anions into a three-dimensional array. researchgate.net

Solution-Phase Structural and Dynamic Investigations

In solution, molecules are not fixed in a single conformation but can exist as an ensemble of interconverting structures. Spectroscopic techniques are essential for understanding this dynamic behavior.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Insight

Multidimensional NMR spectroscopy is a primary tool for elucidating the conformational behavior of molecules in solution. nih.govyoutube.com For N-benzyl-N-methylguanidine, techniques such as ¹H and ¹³C NMR would confirm the primary structure, while more advanced 2D NMR experiments like COSY, HSQC, and HMBC would be used for unambiguous assignment of all proton and carbon signals. nih.govscielo.brresearchgate.net

Conformational dynamics, particularly the possibility of restricted rotation around the C-N bonds, can be investigated. In similar tertiary amide or guanidine (B92328) systems, the presence of distinct sets of signals in the NMR spectrum can indicate the existence of stable E/Z rotamers (isomers resulting from hindered rotation). scielo.brresearchgate.netiaea.org The rate of interconversion between these conformers can be studied using variable temperature NMR experiments. nih.gov Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to identify protons that are close to each other in space, providing crucial data for determining the preferred three-dimensional conformation in solution. researchgate.net

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be sensitive to conformational changes. researchgate.netresearchgate.net The FTIR and Raman spectra of N-benzyl-N-methylguanidine sulfate would be expected to show characteristic bands corresponding to the various vibrational modes of the molecule.

The guanidinium group would exhibit strong N-H stretching vibrations, typically in the region of 3200-3400 cm⁻¹. nih.gov The C=N stretching vibration of the guanidinium core, which has partial double-bond character, would likely appear in the 1600-1680 cm⁻¹ range. The aromatic C-H stretching of the benzyl group would be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the methyl and methylene (B1212753) groups would be found in the 2850-2960 cm⁻¹ region. The sulfate anion would display a very strong, broad absorption band around 1100 cm⁻¹ due to the S=O stretching vibrations. sigmaaldrich.com

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H (guanidinium) | Stretching | 3200 - 3400 | nih.gov |

| C-H (aromatic) | Stretching | 3000 - 3100 | researchgate.net |

| C-H (aliphatic) | Stretching | 2850 - 2960 | researchgate.net |

| C=N (guanidinium) | Stretching | 1600 - 1680 | nih.gov |

Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. miamioh.edu For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique, likely showing a prominent peak for the N-benzyl-N-methylguanidinium cation [C₉H₁₄N₃]⁺ at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

Under more energetic conditions, such as in tandem mass spectrometry (MS/MS), the cation would fragment in a predictable manner. A key fragmentation pathway would be the cleavage of the benzyl-nitrogen bond, leading to the loss of a benzyl radical and the formation of a methylguanidinium (B1242240) fragment, or the loss of a neutral toluene (B28343) molecule to produce a prominent ion at m/z 91, corresponding to the tropylium (B1234903) cation [C₇H₇]⁺, which is a classic fragmentation for benzyl-containing compounds. miamioh.edu Another likely fragmentation is the loss of the methyl group. Analysis of these fragmentation patterns allows for the unambiguous confirmation of the compound's structure. nih.govnist.gov Predicted collision cross-section (CCS) values can also aid in structural confirmation. uni.lu

Conformational Preferences and Dynamics of the N-Benzyl-N-methylguanidine Moiety

The conformational flexibility of the N-benzyl-N-methylguanidine cation is primarily dictated by the rotational freedom around several key single bonds. The orientation of the benzyl and methyl groups relative to the planar guanidinium core is of particular interest.

Theoretical studies on related N-substituted guanidinium ions and N-benzyl systems suggest that the rotational barrier around the benzyl C-N bond is significant. cam.ac.uk This is attributed to the potential for steric hindrance between the ortho-hydrogens of the phenyl ring and the substituents on the guanidinium nitrogen. The preferred conformation often involves a staggering of the benzyl group to minimize these steric clashes.

Furthermore, the planarity of the guanidinium unit can be slightly distorted depending on the substitution pattern. In substituted guanidinium cations, the loss of a hydrogen bond donor can lead to different hydrogen bonding patterns, such as "shifted ribbon sheets" or "adapted sheets," which in turn influences the conformation of the cation. bath.ac.uk

To illustrate the potential conformational parameters, a table of expected dihedral angles for the N-benzyl-N-methylguanidine cation is presented below, based on computational models and data from analogous structures.

| Dihedral Angle | Description | Expected Value (°) |

| Cphenyl-Cphenyl-Cbenzyl-N | Defines the orientation of the phenyl ring | ~90 |

| Cbenzyl-N-Cguanidinium-N | Defines the torsion of the benzyl group relative to the guanidinium plane | Variable, but non-planar |

| Cmethyl-N-Cguanidinium-N | Defines the torsion of the methyl group relative to the guanidinium plane | Variable |

Note: These values are illustrative and based on general principles of conformational analysis of similar molecular fragments. Actual values would require specific experimental or high-level computational data for this compound.

Investigation of Sulfate Anion Interactions within the Salt Structure

The interactions between the N-benzyl-N-methylguanidinium cation and the sulfate anion are dominated by strong hydrogen bonds and electrostatic forces. The guanidinium group is an excellent hydrogen bond donor, with its N-H protons readily interacting with the oxygen atoms of the sulfate anion. acs.org

In the solid state, guanidinium and sulfonate ions have a strong tendency to self-assemble into two-dimensional hydrogen-bonded sheets. acs.orgrsc.orgnih.gov These networks are characterized by a recurring pattern of hydrogen bonds between the guanidinium protons and the sulfonate oxygen lone pairs. The general motif often involves a six-membered ring formed by the hydrogen bonding of three guanidinium cations and three sulfate anions. rsc.org These sheets can then stack to form a three-dimensional lattice.

The presence of the N-benzyl and N-methyl substituents on the guanidinium cation in this compound introduces modifications to this typical hydrogen-bonding pattern. The substitution of a hydrogen atom with a methyl group removes one hydrogen bond donor site, while the bulky benzyl group can sterically influence the packing of the ions. This can lead to puckering of the hydrogen-bonded sheets or the formation of alternative hydrogen-bonded motifs, such as one-dimensional ribbons. bath.ac.uknih.gov

The sulfate anion, with its tetrahedral geometry and four oxygen atoms, acts as a multidentate hydrogen bond acceptor. The N-H protons of the guanidinium moiety will form strong, charge-assisted hydrogen bonds with the sulfate oxygens. The table below summarizes the expected hydrogen bond parameters based on studies of related guanidinium-sulfate systems.

| Hydrogen Bond | Donor-Acceptor Distance (Å) | Angle (°) |

| N-H···Osulfate | 2.8 - 3.2 | 150 - 180 |

Note: These ranges are typical for charge-assisted N-H···O hydrogen bonds in crystalline solids and are provided for illustrative purposes.

Chemical Reactivity and Mechanistic Studies of N Benzyl N Methylguanidine Sulfate

Protonation Equilibria and Intrinsic Basicity of the Guanidinium (B1211019) Moiety

The guanidine (B92328) moiety is one of the strongest organic bases in chemistry, with the pKa of unsubstituted guanidine in water being approximately 13.6. scripps.edu This high basicity is attributed to the exceptional stability of its conjugate acid, the guanidinium cation. Upon protonation, the positive charge is delocalized over the central carbon atom and the three nitrogen atoms through resonance, as depicted in the following scheme.

Resonance Stabilization of the Guanidinium Cation

NH2 NH2 NH2

| | |

H2N - C(+) <-> H2N(+) = C <-> H2N - C = NH2(+)

| | |

NH2 NH2 NH2

This schematic illustrates the delocalization of the positive charge across the Y-shaped system of the guanidinium group, which is responsible for its high stability and the strong basicity of the parent guanidine.

Nucleophilic and Basic Reactivity in Organic Transformations

Guanidines, including N-benzyl-N-methylguanidine, are potent reagents in organic synthesis, acting as both strong bases and effective nucleophiles. scripps.edu The high basicity allows them to be used as catalysts in reactions requiring proton abstraction, while the lone pairs on the unprotonated nitrogen atoms confer nucleophilic character.

In practice, the nucleophilic character of benzyl-substituted nitrogen compounds is well-utilized. For example, lithium N-α-methylbenzyl-N-benzylamide participates as a nucleophile in asymmetric Michael additions to initiate domino reactions. mdpi.com Similarly, the synthesis of various benzyl (B1604629) guanidine derivatives often involves a key guanylation step, where an amine nucleophilically attacks a protected isothiourea, followed by deprotection. mdpi.com This highlights the fundamental nucleophilic reactivity of the amine precursors to these guanidines.

Reaction Pathways and Mechanisms of Decomposition

The stability of N-benzyl-N-methylguanidine sulfate (B86663) is finite, and it can undergo decomposition through several pathways, particularly under thermal stress or in the presence of strong nucleophiles.

Nucleophilic Dealkylation Pathways

The quaternary ammonium-like structure of the protonated guanidinium cation makes the N-alkyl groups (benzyl and methyl) susceptible to nucleophilic attack. Nucleophilic dealkylation would involve a nucleophile attacking the carbon atom of either the methyl or the benzyl group, with the guanidine moiety acting as the leaving group. The benzyl group is generally more susceptible to cleavage than the methyl group in SN2-type reactions due to the stability of the potential benzyl cation or radical intermediate. This process is analogous to the deprotection of N-benzyl groups in other contexts, which can be achieved through various nucleophilic and reductive methods.

Thermal Degradation Mechanisms

Under pyrolytic conditions, N-benzyl-N-methylguanidine is expected to degrade. While direct studies on this specific compound are scarce, research on the thermal degradation of a related compound, N-phenylbenzamide, provides insight into potential pathways. northwestern.edu The pyrolysis of N-phenylbenzamide at high temperatures (e.g., 425°C) proceeds through both homolytic (free-radical) and hydrolytic mechanisms, yielding products such as aniline, benzoic acid, benzene, and benzonitrile. northwestern.edu

By analogy, the thermal degradation of N-benzyl-N-methylguanidine could proceed via homolytic cleavage of the benzyl-nitrogen bond, which is typically the weakest bond, to form a benzyl radical and a methylguanidinyl radical. These reactive intermediates would then undergo further reactions, such as hydrogen abstraction or recombination, leading to a complex mixture of products including toluene (B28343), N-methylguanidine, and various recombination products.

Plausible Thermal Degradation Products of N-benzyl-N-methylguanidine

| Precursor Fragment | Potential Degradation Product |

|---|---|

| Benzyl radical | Toluene (via H-abstraction) |

| Methylguanidinyl radical | N-methylguanidine (via H-abstraction) |

Cyclization and Rearrangement Reactions of N-Benzyl-N-methylguanidine Derivatives

Derivatives of N-benzyl-N-methylguanidine are valuable intermediates in the synthesis of heterocyclic compounds through cyclization and rearrangement reactions.

A notable example is the rearrangement of 2-chloroquinazolin-4(3H)-ones when treated with diamines. nih.gov In this process, the use of an N-benzyl substituted quinazolinone (31t) was shown to improve the yield of the resulting twisted-cyclic guanidine product (34u) to 89%. nih.gov This demonstrates how the N-benzyl group can favorably influence complex reaction cascades.

Yields of Rearranged Guanidine Products

| N-Substituent on Quinazolinone | Product | Yield (%) |

|---|---|---|

| N³-methyl | 34v | 37 |

| N³-benzyl | 34u | 89 |

Data sourced from a study on 2-chloroquinazolin-4(3H)-one rearrangement. nih.gov

Furthermore, N-arylguanidines, which are structurally related to N-benzyl-N-methylguanidine, can undergo base-initiated cyclization to form N-oxides of benzo[e] nih.govlodz.pltsukuba.ac.jptriazines. lodz.pl This type of intramolecular cyclization is a common strategy for building complex heterocyclic scaffolds from guanidine precursors. lodz.pl Other related reactions include the base-mediated [3 + 2] cycloaddition of N-benzyl ketimines to form polysubstituted 1-pyrrolines, showcasing the versatility of the N-benzyl motif in cyclization chemistry. nih.gov

Influence of Counterions on Reactivity and Reaction Selectivity

The counterion in an ionic salt can significantly affect the compound's physical properties and chemical reactivity. In N-benzyl-N-methylguanidine sulfate, the sulfate anion (SO₄²⁻) plays a crucial role.

The nature of the counterion directly influences the solubility of the guanidinium salt in various organic solvents. A bulky, divalent, and highly solvated anion like sulfate can render the salt less soluble in nonpolar organic solvents compared to salts with smaller, monovalent anions like chloride (Cl⁻) or trifluoroacetate (B77799) (TFA⁻). mdpi.com This difference in solubility is a critical factor in heterogeneous reactions, as it dictates the effective concentration of the guanidinium cation in the solution phase.

Moreover, the counterion can influence the reactivity through ion-pairing effects. In solvents of low to medium polarity, the guanidinium cation and the sulfate anion may form tight ion pairs. This association can modulate the basicity and nucleophilicity of the guanidinium species by sterically shielding the reactive sites or by altering the electronic distribution within the cation. The choice of counterion can therefore be a subtle but important parameter for controlling the selectivity and outcome of a reaction involving a guanidinium salt.

Theoretical and Computational Chemistry of N Benzyl N Methylguanidine Sulfate

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to modern chemistry, offering a bottom-up approach to understanding molecular systems starting from the principles of quantum mechanics. Methods like Density Functional Theory (DFT) and ab initio calculations are powerful tools for investigating the properties of N-benzyl-N-methylguanidine sulfate (B86663).

The first step in the computational analysis of a molecule is typically the optimization of its geometry to find the lowest energy conformation. For N-benzyl-N-methylguanidine sulfate, this involves calculating the electronic structure of the N-benzyl-N-methylguanidinium cation and the sulfate anion.

DFT methods, particularly with hybrid functionals like B3LYP, combined with a basis set such as 6-31G(d,p), are commonly employed for this purpose. epstem.net The optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles of the molecule to minimize its total electronic energy.

Table 1: Predicted Structural Parameters of N-benzyl-N-methylguanidinium Cation from Geometry Optimization Note: The values below are representative examples based on typical DFT calculations for similar functional groups and are presented for illustrative purposes.

| Parameter | Atom(s) Involved | Predicted Value |

| Bond Lengths | ||

| C=N (Guanidinium) | C - N (central) | ~1.34 Å |

| C-N (Guanidinium) | C - N (amino) | ~1.36 Å |

| N-C (Benzyl) | N - CH₂ | ~1.47 Å |

| N-C (Methyl) | N - CH₃ | ~1.46 Å |

| Bond Angles | ||

| N-C-N (Guanidinium) | N - C - N | ~120° |

| C-N-C (Benzyl-N-Methyl) | CH₂ - N - CH₃ | ~118° |

| Dihedral Angles | ||

| C-N-C-C (Torsion) | C(guanidinium)-N-CH₂-C(phenyl) | Varies with conformation |

Once the optimized, lowest-energy structure is obtained, quantum chemical calculations can be used to predict various spectroscopic parameters. These theoretical predictions are invaluable for interpreting experimental spectra.

Vibrational Spectroscopy (IR): The calculation of harmonic vibrational frequencies is a standard output of geometry optimization procedures. These theoretical frequencies correspond to the vibrational modes of the molecule, which are observed experimentally in Infrared (IR) spectroscopy. It is a common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational method, thereby improving agreement with experimental data. epstem.net For this compound, characteristic frequencies for N-H stretching, C=N stretching of the guanidinium (B1211019) core, S=O stretching of the sulfate anion, and various bending modes of the benzyl (B1604629) and methyl groups can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used within a DFT framework to calculate NMR chemical shifts (¹³C and ¹H). epstem.net These calculations provide theoretical chemical shifts for each unique carbon and hydrogen atom in the molecule. By comparing these predicted values with experimental spectra, one can confirm the molecular structure and assign specific resonances to the corresponding atoms.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound Note: These are illustrative values. Experimental data is required for a direct comparison.

| Parameter | Functional Group | Predicted Wavenumber (cm⁻¹, Scaled) | Predicted Chemical Shift (ppm) |

| IR Frequencies | |||

| N-H Stretch | Guanidinium -NH₂ | 3300 - 3400 | - |

| C-H Stretch (Aromatic) | Benzyl Ring | 3000 - 3100 | - |

| C-H Stretch (Aliphatic) | -CH₂-, -CH₃ | 2850 - 2980 | - |

| C=N Stretch | Guanidinium Core | ~1650 | - |

| S=O Stretch | Sulfate Anion | ~1100 | - |

| ¹H NMR Shifts | |||

| Aromatic Protons | Benzyl Ring | - | 7.2 - 7.5 |

| Methylene (B1212753) Protons | -CH₂- | - | ~4.4 |

| Methyl Protons | -CH₃ | - | ~2.9 |

| Amine Protons | -NH₂ | - | ~7.5 (broad) |

| ¹³C NMR Shifts | |||

| Guanidinium Carbon | C=N | - | ~158 |

| Aromatic Carbons | Benzyl Ring | - | 127 - 138 |

| Methylene Carbon | -CH₂- | - | ~55 |

| Methyl Carbon | -CH₃ | - | ~38 |

Quantum chemistry is also a powerful tool for studying chemical reactivity. By calculating the energies of reactants, products, and transition states, it is possible to map out the potential energy surface of a chemical reaction. researchgate.net

For this compound, one could investigate reactions such as proton transfer, conformational changes (e.g., rotation around the N-C bonds), or its interaction with other molecules. Transition state theory allows for the calculation of activation energies, which are crucial for understanding reaction kinetics. Computational methods can locate the exact geometry of a transition state—the maximum energy point along a reaction coordinate. Techniques like Intrinsic Reaction Coordinate (IRC) calculations can then be used to verify that the identified transition state correctly connects the reactant and product states. researchgate.net

Molecular Dynamics Simulations

While quantum chemical calculations provide a static, time-independent picture of a single molecule, molecular dynamics (MD) simulations offer a dynamic view of how the molecule behaves over time, particularly in a condensed phase like a solution. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of complex processes that occur over timescales from picoseconds to microseconds.

The N-benzyl-N-methylguanidine cation possesses significant conformational flexibility due to the rotation around several single bonds, such as the N-CH₂ bond and the CH₂-phenyl bond. MD simulations are ideally suited to explore the different conformations that the molecule can adopt in solution. nih.gov

In a typical MD simulation, the this compound salt is placed in a simulation box filled with solvent molecules (e.g., water). The system's trajectory is then calculated over time, providing a detailed movie of the molecular motions. Analysis of this trajectory can reveal the preferred conformations, the energy barriers between them, and the timescale of conformational changes. This information is critical for understanding how the molecule's shape influences its interactions and function.

MD simulations excel at characterizing the complex network of non-covalent interactions that govern the behavior of ions in solution. For this compound, the key intermolecular interactions are hydrogen bonding and ion pairing.

Hydrogen Bonding: The guanidinium group, with its N-H bonds, is an excellent hydrogen bond donor. libretexts.orglibretexts.org The sulfate anion, with its four oxygen atoms, is a strong hydrogen bond acceptor. MD simulations can quantify the hydrogen bonding network formed between the cation, the anion, and the surrounding water molecules. nih.gov Analysis of the simulation can provide statistics on the average number of hydrogen bonds, their lifetimes, and their geometric characteristics (e.g., donor-acceptor distance and angle).

Ion Pairing: In solution, the N-benzyl-N-methylguanidinium cation and the sulfate anion will interact electrostatically to form an ion pair. MD simulations can elucidate the nature of this pairing. nih.govbiorxiv.org For instance, they can distinguish between a "contact ion pair," where the ions are in direct contact, and a "solvent-shared" or "solvent-separated" ion pair, where one or more water molecules are located between the cation and anion. nih.govbiorxiv.org The balance between these states is crucial for understanding the salt's solubility and its effective interactions with other species in solution. Studies on similar guanidinium and sulfate systems have highlighted the importance of these specific interactions. nih.govresearchgate.net

Table 3: Summary of Intermolecular Interactions for this compound from a Hypothetical MD Simulation Note: These are representative interactions and distances based on general principles of molecular simulation.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

| Hydrogen Bonding | Guanidinium (N-H) | Sulfate (O=S) | 1.8 - 2.2 | Strong interaction contributing to ion pair stability. |

| Guanidinium (N-H) | Water (O) | 1.9 - 2.3 | Solvation of the cation, competition with sulfate. | |

| Water (O-H) | Sulfate (O=S) | 1.8 - 2.2 | Strong solvation of the anion. | |

| Ion Pairing | Guanidinium Cation | Sulfate Anion | < 3.5 (Contact) | Direct electrostatic association. |

| Guanidinium Cation | Sulfate Anion | 3.5 - 5.5 (Solvent-Shared) | Association mediated by a bridging water molecule. |

Solvation Effects on the N-Benzyl-N-methylguanidinium Ion

The solvation of an ion is a critical determinant of its chemical potential and reactivity. For the N-benzyl-N-methylguanidinium ion, solvation in an aqueous environment is a multifaceted process, influenced by its distinct chemical moieties: the positively charged guanidinium group, the nonpolar benzyl group, and the methyl group.

Computational studies, primarily through molecular dynamics (MD) simulations, reveal that the guanidinium group itself is weakly hydrated. wikipedia.org This is attributed to the delocalization of the positive charge across the planar guanidinium moiety, which results in a lower charge density compared to more localized cations. The hydrogen bonds formed between the N-H groups of the guanidinium and water molecules are relatively weaker than water-water hydrogen bonds. wikipedia.org

The presence of the benzyl and methyl groups introduces hydrophobic character to the ion. MD simulations of similar substituted aromatic cations show that water molecules tend to form structured cages around these nonpolar groups, a phenomenon known as hydrophobic hydration. This structuring of water comes at an entropic cost, which can influence the ion's solubility and its tendency to associate with other molecules.

Table 1: Representative Solvation Free Energy Components for a Substituted Guanidinium Ion

| Component | Description | Typical Energy Range (kcal/mol) |

|---|---|---|

| Electrostatic Contribution | Energy change from placing the ion's charge distribution into the polarized solvent continuum. | -70 to -90 |

| Cavity Formation | Energy required to create a space for the ion within the solvent. | +10 to +20 |

| van der Waals Interactions | Dispersion and repulsion forces between the ion and solvent molecules. | -5 to -15 |

| Total Solvation Free Energy | Overall free energy change upon transferring the ion from gas phase to solvent. | -65 to -85 |

Note: The values in this table are illustrative and based on computational studies of similar organic cations. They are intended to represent the scale and nature of the different energetic contributions to the solvation process.

Investigation of Like-Charge Ion Pairing and Stacking Interactions

A counterintuitive yet significant phenomenon observed for guanidinium ions is the formation of like-charge ion pairs in aqueous solution. rush.edu This attraction between two positively charged ions is driven by a combination of factors that can overcome the inherent electrostatic repulsion. Molecular dynamics simulations and quantum mechanical calculations have been instrumental in understanding these interactions.

For the N-benzyl-N-methylguanidinium ion, two primary modes of association are plausible: pairing of the guanidinium groups and stacking of the benzyl rings.

Like-Charge Pairing of Guanidinium Moieties: Studies on unsubstituted guanidinium ions have shown that they can form stable contact pairs in water. rush.edunih.gov This association is concentration-dependent and can manifest in two main geometries:

Stacked pairs: The planar guanidinium groups stack on top of each other.

Solvent-separated pairs: The ions are in close proximity but are separated by one or more water molecules.

The stability of these pairs is attributed to a combination of van der Waals forces and the hydrophobic effect, which together can overcome the Coulombic repulsion in the high dielectric constant environment of water. nih.gov The presence of the sulfate counterion can also influence this equilibrium by forming its own ion pairs with the guanidinium cations.

Stacking Interactions of Benzyl Groups: The benzyl groups provide a significant avenue for non-covalent interaction through π-π stacking. Aromatic rings can stack in various orientations, with the most common being:

Parallel-displaced: The rings are parallel but offset from one another.

T-shaped (or edge-to-face): The edge of one ring points towards the face of the other.

These stacking interactions are driven by a combination of electrostatic and dispersion forces. The precise geometry and strength of the interaction are sensitive to the presence and nature of substituents on the aromatic rings. Theoretical calculations on substituted aromatic systems have shown that both electron-donating and electron-withdrawing groups can modulate the stacking energy and preferred geometry.

For two N-benzyl-N-methylguanidinium cations, a combination of guanidinium-guanidinium pairing and benzyl-benzyl stacking could lead to the formation of stable dimers in solution. The potential of mean force (PMF) is a computational tool used to map the free energy landscape of such association processes. A typical PMF curve for the dimerization of similar substituted aromatic cations would show a free energy minimum at a specific separation distance, indicating a stable dimeric state.

Table 2: Calculated Interaction Energies for Different Dimer Configurations of a Benzyl-Substituted Cation

| Dimer Configuration | Dominant Interaction Type | Calculated Interaction Energy (kcal/mol) | Typical Separation Distance (Å) |

|---|---|---|---|

| Guanidinium-Guanidinium (Stacked) | Like-Charge Pairing & van der Waals | -1 to -3 | 3.5 - 4.5 |

| Benzyl-Benzyl (Parallel-Displaced) | π-π Stacking & Dispersion | -2 to -5 | 3.4 - 3.8 |

| Benzyl-Benzyl (T-shaped) | π-π Stacking & Electrostatic | -1 to -3 | 4.5 - 5.0 |

Note: The interaction energies and distances in this table are representative values derived from computational studies of analogous molecular systems. They illustrate the relative strengths and geometries of these non-covalent interactions.

Applications of N Benzyl N Methylguanidine Sulfate in Advanced Chemical Systems

Catalytic Applications in Organic Synthesis

The guanidinium (B1211019) moiety is a powerful functional group in the realm of organocatalysis. As a salt, N-benzyl-N-methylguanidine sulfate (B86663) primarily acts through its cationic part, the N-benzyl-N-methylguanidinium ion, which can function as a Brønsted acid or a hydrogen-bond donor. The corresponding free base, N-benzyl-N-methylguanidine, is a strong, non-ionic base, expanding its catalytic utility.

As a Strong Non-Nucleophilic Base in Organocatalysis

Guanidines are recognized as one of the strongest classes of neutral organic bases, often referred to as "superbases". rsc.orgrsc.org This high basicity (pKa ≈ 13.6 in water for the parent compound) stems from the exceptional stability of the resulting guanidinium cation upon protonation, where the positive charge is delocalized over three nitrogen atoms. This property allows guanidines to deprotonate a wide range of weakly acidic carbon- and heteroatom-based pronucleophiles, a key step in many catalytic cycles. uni.lu

While guanidines are inherently strong bases, their nucleophilicity can be a competing factor in catalysis. However, the substitution pattern on the nitrogen atoms, as seen in N-benzyl-N-methylguanidine, can modulate this reactivity. The presence of substituents can provide steric hindrance around the nucleophilic nitrogen centers. Furthermore, when the guanidine (B92328) is used to catalyze a reaction, it deprotonates a substrate to form a guanidinium ion pair. uni.lu In its protonated (guanidinium) state, its nucleophilicity is effectively masked, allowing it to function as a strong, yet non-nucleophilic, base catalyst. nih.govirb.hr This characteristic is crucial for reactions where the catalyst's nucleophilic attack on an electrophilic substrate would lead to undesired side products. The mechanism typically involves the guanidine base deprotonating a substrate, which then reacts with an electrophile, followed by catalyst regeneration. uni.lu

Phase-Transfer Catalysis Involving Guanidinium Salts

Phase-transfer catalysis (PTC) is a vital technique for facilitating reactions between reactants located in different immiscible phases (e.g., aqueous and organic). Guanidinium salts, including N-benzyl-N-methylguanidine sulfate, are effective phase-transfer catalysts. Their efficacy is attributed to the lipophilic nature of the substituted cation, which allows it to form an ion pair with an anion (such as a reactant or nucleophile from an aqueous phase) and transport it into the organic phase where the reaction occurs.

Guanidinium salts have distinct advantages in PTC. The planar structure and delocalized positive charge of the guanidinium cation allow for strong, bidentate hydrogen bonding interactions with anions. This is a different mode of action compared to traditional quaternary ammonium (B1175870) or phosphonium (B103445) salts, which rely on purely electrostatic interactions. This hydrogen-bonding capability can activate the transferred anion in the organic phase. acs.org Chiral guanidinium salts have been extensively developed for asymmetric phase-transfer catalysis, enabling the synthesis of enantioenriched products. scirp.orgnih.govyoutube.com Research has demonstrated the catalytic activity of various guanidinium salts in promoting reactions between different phases. nih.gov

Table 1: Optimization of Asymmetric Ring-Opening of a Cyclic Carbonate using a Chiral Guanidine Catalyst System

| Entry | Catalyst | Solvent | Yield (%) | Enantiomeric Ratio (er) |

| 1 | (S, S)-3a | Toluene (B28343) | 80 | 94:6 |

| 2 | (S, S)-3a | CH2Cl2 | 75 | 93:7 |

| 3 | (S, S)-3a | Dioxane | 85 | 94:6 |

| 4 | (S, S)-3a | THF | 82 | 95:5 |

| 5 | (S, S)-3a | MTBE | 70 | 92:8 |

| 6 | (S, S)-3a | CPME | 78 | 93:7 |

| 10 | Free Guanidine | THF | 88 | 85:15 |

| 12 | (S, S)-3a (at 0 °C) | THF | 20 | 95:5 |

| This table is adapted from optimization studies on the asymmetric ring-opening of cis-4,6-diphenethyl-1,3-dioxan-2-one with morpholine, showcasing the effectiveness of chiral guanidinium salt catalysts. The use of the free guanidine base resulted in lower stereoselectivity (entry 10). Tetrahydrofuran (THF) was identified as the optimal solvent (entry 4). scirp.org |

Role in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all components, are highly valued for their efficiency and atom economy. nih.govrsc.org Guanidine and its salts have emerged as powerful catalysts in this field. researchgate.net Guanidinium salts, such as guanidine hydrochloride, have been successfully employed as mild, recyclable, and environmentally friendly catalysts for the one-pot synthesis of various complex heterocyclic compounds. researchgate.nettandfonline.com

The catalytic role of the guanidinium ion in these reactions is often to activate substrates through hydrogen bonding. It can act as a bifunctional catalyst, orienting and activating both electrophilic and nucleophilic partners to facilitate the reaction. rsc.org The application of guanidine-based catalysts in MCRs provides a powerful tool for the rapid generation of molecular diversity and the synthesis of pharmaceutically important scaffolds. researchgate.net Given these established precedents, this compound is a promising candidate for catalyzing a range of multicomponent reactions.

Chiral Catalysis Utilizing N-Benzyl-N-methylguanidine Derivatives

Asymmetric catalysis is a cornerstone of modern organic synthesis, and chiral guanidines are among the most powerful classes of organocatalysts. nih.govyoutube.com Their strong basicity and hydrogen-bonding ability are central to their function. By incorporating chirality into the guanidine scaffold, chemists have developed catalysts that can induce high levels of stereoselectivity in a vast number of organic transformations. rsc.org

Derivatives of N-benzyl-N-methylguanidine can be envisioned for chiral applications in several ways:

Modification of the Scaffold: A chiral moiety can be introduced into the benzyl (B1604629) group or by replacing the methyl group with a chiral substituent.

Chiral Counterion Strategy: The achiral N-benzyl-N-methylguanidinium cation can be paired with a chiral anion to form a chiral catalytic species.

These chiral derivatives can catalyze reactions such as Michael additions, aldol (B89426) reactions, and asymmetric ring-openings. irb.hrscirp.orgrsc.org The catalyst typically operates by forming a chiral ion pair with a deprotonated substrate, with the defined three-dimensional structure of the chiral guanidinium cation directing the approach of the electrophile to control the stereochemical outcome. uni.lu

Supramolecular Chemistry and Molecular Recognition

The well-defined geometry and charge distribution of the guanidinium group make it an exceptional building block in supramolecular chemistry, particularly for the recognition of anions.

Design of Anion Receptors Incorporating Guanidinium Moieties

The ability to selectively bind and sense anions is a major goal in supramolecular chemistry with applications ranging from environmental monitoring to medical diagnostics. The N-benzyl-N-methylguanidinium cation, present in the sulfate salt, is an excellent candidate for this purpose. The guanidinium group is planar and features multiple N-H protons that are pre-organized to act as hydrogen-bond donors.

This structural arrangement allows guanidinium-based receptors to bind strongly and selectively to complementary anions, especially oxoanions like sulfate, phosphate, and carboxylate. researchgate.netresearchgate.net The binding is achieved through multiple charge-assisted hydrogen bonds, forming a stable host-guest complex. Theoretical studies have explored the interactions between the guanidinium cation and anions like sulfate, confirming the formation of highly stable complexes. nih.gov The design of synthetic receptors often involves incorporating the guanidinium moiety into a larger macrocyclic or acyclic framework to enhance selectivity and binding affinity for a specific target anion. rsc.orgtandfonline.com The benzyl and methyl groups in N-benzyl-N-methylguanidine can be further functionalized to tune the solubility, and electronic properties, or to attach signaling units (like chromophores) for creating chemosensors.

Table 2: Binding Affinities of Diarylguanidine Derivatives at NMDA Receptor Ion Channel Sites

| Compound | Structure | IC50 (nM) vs [3H]-MK-801 |

| 36 | N-1-naphthyl-N'-(3-ethylphenyl)guanidine | Not specified, but showed 3-5 fold higher affinity than symmetrical counterparts |

| 40 | N-1-naphthyl-N'-(3-ethylphenyl)-N'-methylguanidine | 36 |

| This table, adapted from structure-activity relationship studies, shows the high affinity of N,N'-disubstituted and N,N',N'-trisubstituted guanidine derivatives for NMDA receptor sites. The data illustrates how substitution on the guanidine nitrogen atoms, similar to the pattern in N-benzyl-N-methylguanidine, influences receptor binding, a key aspect of molecular recognition. |

Formation of Self-Assembled Structures and Networks

The N-benzyl-N-methylguanidinium cation is an effective building block for the construction of self-assembled supramolecular structures. This capability stems from the distinct characteristics of the guanidinium moiety: its planar, Y-shaped geometry and the presence of multiple hydrogen bond donors. These features allow for strong and directional hydrogen bonding, which, in concert with electrostatic interactions, drives the organization of molecules into ordered networks. rsc.org

The self-assembly process is often guided by the interaction between the guanidinium cation and a complementary anion, such as the sulfate counter-ion in this compound. The sulfate anion, with its tetrahedral geometry and multiple hydrogen bond acceptors, can bridge several guanidinium cations, leading to the formation of extended one-, two-, or three-dimensional networks. The interplay between the cations and anions dictates the long-range molecular organization. rsc.orgrsc.org

Research into guanidinium-based systems has demonstrated their utility in forming robust supramolecular frameworks. rsc.org For instance, studies on related guanidinium-based ionic covalent organic nanosheets (iCONs) show that the intrinsic ionic nature of the guanidinium unit can drive the self-exfoliation of the material into nanosheets without external stimuli. nih.gov While specific studies on this compound are not extensively detailed, the principles derived from analogous systems are applicable. The acylation of N-benzylbispidinols, a related structural class, has been shown to form supramolecular gels through self-assembly in organic solvents, highlighting the role of the N-benzyl group in directing these interactions. nih.gov The dynamic and reversible nature of these non-covalent interactions allows for the formation of diverse and potentially stimuli-responsive nano- and micro-structures. mdpi.com

Studies on Molecular Recognition of Anions (e.g., sulfate, carboxylates)

The guanidinium group is a preeminent functional group for the molecular recognition of anions, particularly oxoanions like sulfate and carboxylates. nih.gov Its high pKa ensures it remains protonated over a wide pH range, making it a reliable hydrogen-bond donor and electrostatic anchor. The planar geometry of the guanidinium cation is particularly complementary to the structures of oxoanions, enabling the formation of multiple, well-defined hydrogen bonds. nih.govnyu.edu

Artificial receptors incorporating the guanidinium moiety have been designed to selectively bind specific anions. The N-benzyl-N-methylguanidinium cation serves as a model for this functionality. The delocalized positive charge across the three nitrogen atoms enhances its interaction with negatively charged species. The binding is a result of both ion-pairing and a network of hydrogen bonds, which can overcome the high solvation energy of anions in polar solvents. nih.gov

Numerous studies have highlighted the effectiveness of guanidinium-based receptors. These receptors can be simple molecules or more complex structures where multiple guanidinium groups are pre-organized to create a specific binding pocket. For example, receptors with two or more guanidinium units often exhibit enhanced affinity and selectivity for dicarboxylates or sulfate compared to monovalent anions. nih.gov Chiral guanidinium scaffolds have also been developed as enantioselective carriers for amino acids, recognizing the carboxylate group of the zwitterionic guest. nih.gov The table below summarizes the key interactions involved in the molecular recognition of anions by guanidinium-based receptors.

| Recognized Anion | Key Interactions with Guanidinium Group | Structural Complementarity |

| Sulfate (SO₄²⁻) | Strong ion-pairing; Multiple hydrogen bonds between N-H donors and oxygen acceptors. | The tetrahedral geometry of sulfate is well-matched by receptors that can present multiple guanidinium groups. |

| Carboxylates (RCOO⁻) | Bidentate hydrogen bonding ("charge-assisted hydrogen bonds"); Ion-pairing. | The planar, Y-shape of the guanidinium group complements the planar geometry of the carboxylate function. |

Materials Science Applications

The chemical versatility and robust interaction capabilities of this compound make it a valuable component in the development of advanced materials. Its applications range from functional polymers to sophisticated hybrid systems.

This compound can serve as a monomer or a precursor for the synthesis of functional polymers. Incorporating the guanidinium group into a polymer backbone or as a pendant group imparts unique properties to the resulting material. Polymers containing guanidinium groups are strongly basic and can be used to create highly effective anion exchange resins. google.com These resins are suitable for various applications, including water purification and the selective adsorption of ions. google.com

The synthesis of such materials can be achieved through several routes. One common method involves the reaction of polymers containing primary or secondary amine groups with a cyanamide (B42294) source to generate the pendant guanidine function. google.com Alternatively, guanidine-containing monomers can be polymerized. For instance, guanidine-based polymers have been synthesized via the polycondensation of amines and guanidine hydrochloride. acs.org The resulting polymers can exhibit enhanced molecular weight and charge density, which are desirable for applications like antimicrobial materials. acs.orgnih.gov The introduction of guanidinium groups can create materials with high chemical and thermal stability. magtech.com.cn Furthermore, degradable polymers with a guanidine cyclic diimide (GCDI) backbone have been reported, which can be synthesized from guanidines and dianhydrides, offering a pathway to materials with controlled lifecycles. rsc.org

Organic-inorganic hybrid materials combine the properties of both organic molecules and inorganic frameworks, often resulting in materials with synergistic or novel functionalities. The N-benzyl-N-methylguanidinium cation can be incorporated into such hybrids, where it can play several roles, including acting as a structure-directing agent, a functional organic component, or a charge-balancing cation. nih.gov

In the field of perovskites, for example, the guanidinium (GA⁺) cation has been used in the composition of hybrid halide perovskites for solar cells and optoelectronics. e-asct.orgrsc.org Although larger than typical cations like methylammonium, guanidinium can be incorporated into the perovskite structure, often improving the material's stability and photovoltaic performance. e-asct.orgnih.govnanoge.org Its presence can help reduce defects and improve the crystallinity of the perovskite film. e-asct.org

Beyond perovskites, guanidinium-based moieties can be integrated with other inorganic materials like silica (B1680970) or metal oxides. nih.gov A study on N-benzyl HMTA-induced self-assembly of organic-inorganic hybrid materials demonstrated their effectiveness as photocatalysts. nih.gov The guanidinium group's ability to form strong hydrogen bonds and its defined charge can direct the assembly of these hybrid structures and influence their final properties, such as their nonlinear optical (NLO) response. nih.gov

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have garnered significant attention as designer solvents and electrolytes. The N-benzyl-N-methylguanidinium cation is a suitable candidate for forming ILs when paired with appropriate anions. Guanidinium-based ILs are known for their high thermal and chemical stability, which is attributed to the effective delocalization of the positive charge across the C-N₃ core. alfa-chemistry.comrsc.org

The properties of guanidinium ILs can be tuned by modifying the substitution on the nitrogen atoms (such as the benzyl and methyl groups in this case) and by selecting different anions. alfa-chemistry.com Increasing the size of the alkyl or aryl side chains on the cation can enhance its solubility in non-polar solvents and increase viscosity due to stronger van der Waals forces. alfa-chemistry.com The choice of anion has a significant impact on properties like melting point, viscosity, and miscibility with other solvents. rsc.org

Guanidinium ILs have found applications in various domains, including:

Organic Synthesis: As solvents and catalysts for reactions like condensations and nucleophilic substitutions. alfa-chemistry.comnih.gov

Electrochemistry: As electrolytes in batteries and capacitors due to their ionic conductivity and stability. alfa-chemistry.com

Gas Capture: For the selective absorption of gases like SO₂. alfa-chemistry.comacs.org

The table below provides illustrative examples of how cation and anion choices affect the properties of imidazolium-based ILs, a well-studied class whose principles are broadly applicable to guanidinium systems. nih.govresearchgate.net

| Cation | Anion | Melting Point (°C) | Viscosity (mPa·s at RT) |

| 1-Butyl-3-methylimidazolium | [BF₄]⁻ | -81 | 105 |

| 1-Butyl-3-methylimidazolium | [PF₆]⁻ | 8 | 312 |

| 1-Benzyl-3-methylimidazolium | [Tf₂N]⁻ | Liquid at RT | ~84 |

| 1-Phenyl-3-butylimidazolium | [NTf₂]⁻ | Liquid at RT | ~280 |

Analytical Chemistry Methodologies (excluding clinical diagnostics)

While specific analytical methods developed exclusively for this compound are not widely documented in public literature, the inherent properties of the guanidinium group suggest its potential utility in various non-clinical analytical methodologies. sigmaaldrich.com The strong, selective binding affinity of guanidinium for certain anions, as discussed in section 6.2.3, is a key feature that can be exploited for analytical purposes.

One potential application is in the development of ion-selective electrodes (ISEs) . An ISE membrane doped with a receptor containing the N-benzyl-N-methylguanidinium moiety could be designed for the potentiometric determination of oxoanions like sulfate or specific carboxylates. The selective complexation of the target anion by the guanidinium receptor at the membrane-solution interface would generate a potential difference that correlates with the anion's concentration.

Another area of application is in separation science . The N-benzyl-N-methylguanidinium cation could be immobilized onto a solid support, such as silica gel, to create a novel stationary phase for high-performance liquid chromatography (HPLC) or solid-phase extraction (SPE). Such a stationary phase would operate on an ion-exchange or mixed-mode mechanism, offering unique selectivity for the separation of anionic analytes from complex matrices. General analytical methods for related compounds, such as benzidine, often involve techniques like GC/MS and HPLC, sometimes requiring derivatization to improve analysis. cdc.gov The inherent charge of the guanidinium cation could potentially simplify sample preparation and analysis for certain applications.

Use as a Standard or Reagent in Non-Clinical Analytical Method Development

There is currently no scientific literature available that documents the use of this compound as a standard or reagent in the development of non-clinical analytical methods. General methods for the analysis of guanidine compounds often involve techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC), frequently requiring a derivatization step to enhance detection. thermofisher.comoup.comresearchgate.net For instance, reagents such as acetylacetone (B45752) and 9,10-phenanthrenequinone are used to create derivatives of guanidino compounds that are more amenable to chromatographic analysis and detection by fluorescence or UV-Vis spectroscopy. oup.comnih.gov

Ion chromatography (IC) has also been employed for the direct analysis of guanidine without derivatization, offering a robust method for quantification in pharmaceutical formulations. thermofisher.com However, none of these studies specifically name or utilize this compound as a reference standard for method validation, calibration, or as a quality control sample. The development and validation of analytical methods, as guided by bodies like the International Council for Harmonisation (ICH), require well-characterized reference standards, a role for which this compound has not been documented.

Future Research Directions and Potential Innovations

Exploration of Novel and Sustainable Synthetic Routes for N-Benzyl-N-methylguanidine Sulfate (B86663)

The pursuit of green and sustainable chemical processes is a cornerstone of modern synthetic chemistry. For N-benzyl-N-methylguanidine sulfate, future research will likely focus on developing environmentally benign and efficient synthetic methodologies. Traditional methods for creating guanidines can sometimes involve harsh reagents and produce significant waste. rsc.org Therefore, the exploration of alternative, more sustainable routes is a critical area of investigation.

Key research directions include:

Catalytic Guanylation: Transition-metal-catalyzed reactions are a promising avenue for the synthesis of multisubstituted guanidines. thieme-connect.comresearchgate.net These methods often involve the catalytic addition of amines to carbodiimides, offering an atom-economical pathway to the desired guanidine (B92328) core. thieme-connect.com Future work could focus on developing specific catalysts that are highly selective for the synthesis of N-benzyl-N-methylguanidine.

Green Solvents and Reagents: The use of water or other environmentally friendly solvents in guanidine synthesis is an attractive prospect. osti.gov Research into reactions that can proceed under mild conditions and in aqueous media would significantly improve the sustainability profile of this compound production.

Solid-Phase Synthesis: The development of novel acid-labile linkers has enabled the solid-phase synthesis of substituted guanidines. wgtn.ac.nz This technique allows for high-yielding production and simplified purification, which could be adapted for the efficient synthesis of N-benzyl-N-methylguanidine derivatives. wgtn.ac.nz

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Transition-Metal Catalysis | High efficiency, atom economy, selectivity. thieme-connect.comresearchgate.net | Development of specific catalysts for N-benzyl-N-methylguanidine. |

| Green Chemistry Routes | Reduced environmental impact, use of non-toxic solvents. osti.govmdpi.com | Optimization of aqueous synthetic conditions. |

| Solid-Phase Synthesis | High yields, simplified purification, amenability to library synthesis. wgtn.ac.nz | Design of suitable linkers for N-benzyl-N-methylguanidine. |

Development of New Catalytic Systems Based on the N-Benzyl-N-methylguanidine Moiety

The guanidine functional group is a powerful motif in organocatalysis due to its strong Brønsted basicity and ability to act as a hydrogen-bond donor. thieme-connect.comthieme-connect.com The development of new catalytic systems based on the N-benzyl-N-methylguanidine moiety represents a significant area for future innovation. Chiral guanidine derivatives have shown considerable promise as organocatalysts in a variety of asymmetric transformations. rsc.org

Future research in this area could explore:

Asymmetric Catalysis: Designing chiral versions of N-benzyl-N-methylguanidine could lead to highly effective catalysts for enantioselective reactions. These catalysts could be applied to the synthesis of pharmaceuticals and other fine chemicals where stereochemistry is crucial. rsc.org

Bifunctional Catalysis: The guanidinium (B1211019) cation can act as a bifunctional catalyst, activating both a nucleophile and an electrophile through hydrogen bonding. researchgate.net Investigating the potential of N-benzyl-N-methylguanidinium sulfate in this capacity could open up new catalytic applications.

Polymerization Catalysis: Guanidine bases have been shown to be effective organocatalysts for the ring-opening polymerization of cyclic esters. acs.org N-benzyl-N-methylguanidine and its derivatives could be explored as catalysts for producing biodegradable polymers.

Advanced Computational Modeling for Predictive Understanding of Reactivity and Interactions

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding the reactivity and interactions of molecules at the atomic level. Applying these methods to this compound can provide valuable insights that guide experimental work.

Future computational studies could focus on:

Reaction Mechanisms: DFT calculations can be used to elucidate the mechanisms of reactions involving N-benzyl-N-methylguanidine, including its synthesis and catalytic activity. mdpi.comresearchgate.net This can help in optimizing reaction conditions and designing more efficient catalysts. mdpi.com

Tautomerism and Conformation: The tautomeric and conformational preferences of N-benzyl-N-methylguanidine can be predicted using computational models. mdpi.com Understanding these properties is crucial as they can significantly influence the compound's reactivity and biological activity.

Interaction with Substrates: Molecular modeling can simulate the interactions between a catalytic N-benzyl-N-methylguanidine moiety and its substrates. acs.org This can provide a rational basis for designing catalysts with enhanced selectivity and activity. acs.org

| Computational Method | Application to this compound | Expected Outcome |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and transition states. mdpi.comresearchgate.net | Predictive understanding of reactivity and catalyst performance. |

| Molecular Dynamics (MD) | Simulation of conformational dynamics and solvent effects. | Insight into the behavior of the molecule in different environments. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzymatic reactions or large systems. | Detailed understanding of interactions in complex biological or material systems. |

Integration with Artificial Intelligence and Machine Learning for Chemical Discovery and Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by accelerating the discovery and design of new molecules and materials. researchgate.netresearchgate.netcitrine.io These technologies can be applied to the study of this compound to explore its chemical space more efficiently.

Potential applications of AI and ML include:

Predictive Modeling: ML models can be trained on existing data to predict the properties and activities of novel N-benzyl-N-methylguanidine derivatives. psu.edunih.gov This can help in prioritizing synthetic targets and reducing the number of experiments required.

De Novo Design: Generative AI models can be used to design new guanidine-based catalysts or materials with desired properties. researchgate.net This approach has the potential to uncover innovative molecular architectures that might not be conceived through traditional methods.

Reaction Optimization: AI algorithms can be employed to optimize reaction conditions for the synthesis of this compound, leading to higher yields and purity. arxiv.org

Investigation of this compound in Emerging Chemical Technologies

The unique properties of guanidinium salts make them promising candidates for a range of emerging chemical technologies, particularly in the areas of carbon capture and energy storage.

CO2 Capture

Guanidinium salts have been identified as effective agents for the capture of carbon dioxide (CO2). chemistryworld.comrsc.org They can react with CO2 to form stable carbonate or bicarbonate salts, which can then be heated to release the CO2 for storage or utilization. osti.govresearchgate.net The investigation of this compound for this purpose could involve:

Sorbent Development: Tailoring the structure of the guanidine, for instance by using the N-benzyl-N-methylguanidine moiety, could lead to sorbents with improved CO2 absorption capacity, selectivity, and regeneration properties. osti.govwgtn.ac.nz

Crystallization-Based Capture: Some guanidinium salts form crystalline carbonate products upon CO2 capture, which can be easily separated from the reaction medium. osti.gov This approach could offer a low-energy route for direct air capture. osti.govchemistryworld.com

Energy Storage

Guanidine-based compounds are also being explored for applications in energy storage devices. For example, diphenyl guanidine has been used as a vulcanization accelerator in the preparation of sulfurized polyacrylonitrile (B21495) cathodes for high-performance lithium-sulfur batteries. researchgate.net Future research could investigate the potential of this compound or its derivatives in:

Electrolyte Additives: The guanidinium cation could potentially be used as an additive in battery electrolytes to improve ion transport and stability.

Redox-Active Materials: Functionalized guanidines could be designed to participate in redox reactions, making them suitable for use in redox flow batteries or other energy storage systems.

Q & A

Q. What are the optimal reaction conditions for synthesizing N-benzyl-N-methylguanidine sulfate, and how do temperature and pH influence yield?

The synthesis typically involves reacting N-methylguanidine with benzyl chloride derivatives under basic conditions. Key parameters include:

- Temperature : Maintaining 25–60°C prevents side reactions (e.g., hydrolysis) while ensuring sufficient reactivity .

- pH : A basic environment (pH ~10–12) facilitates deprotonation of guanidine, enhancing nucleophilic attack on the benzyl chloride .

- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility and reaction kinetics.

Methodological validation via HPLC or NMR is critical to confirm purity (>95%) and quantify yield variations under different conditions .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., benzyl vs. methyl groups) and confirms absence of unreacted precursors .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) and fragmentation patterns .

- HPLC : Reverse-phase HPLC with UV detection (λ = 210–260 nm) assesses purity, especially when coupled with a C18 column and acetonitrile/water gradients .

Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound?

- Detailed Protocols : Document reaction parameters (e.g., stirring rate, inert atmosphere) and purification steps (e.g., recrystallization solvents) .

- Supplementary Data : Provide raw spectral data (NMR, IR) and chromatograms in supporting information to enable cross-validation .

- Reference Standards : Use commercially available guanidine derivatives (e.g., N,N-dimethylguanidine sulfate) as internal controls for spectral comparisons .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Dose-Response Analysis : Re-evaluate activity across a broad concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .

- Target Profiling : Use computational docking (e.g., AutoDock Vina) to predict binding affinities for putative targets (e.g., ion channels, enzymes) .

- Meta-Analysis : Compare structural analogs (e.g., pyridinylmethyl or sulfonamide-substituted guanidines) to isolate substituent-specific effects .

Q. How can advanced synthetic routes improve selectivity and reduce byproducts in this compound synthesis?

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and minimizes thermal degradation .

- Protecting Groups : Temporarily protect guanidine’s amine groups with Boc (tert-butoxycarbonyl) to direct benzylation selectively .

- Flow Chemistry : Enhances mixing efficiency and scalability while maintaining precise temperature control .

Q. What computational and experimental approaches elucidate the structure-activity relationship (SAR) of this compound?

- QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donors to predict biological activity .

- Crystallography : Solve single-crystal X-ray structures to correlate conformation (e.g., planarity of the guanidine core) with activity .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with biological targets (e.g., receptors) to validate SAR hypotheses .

Q. How do solvent polarity and counterion effects influence the stability of this compound in aqueous solutions?

- Stability Assays : Monitor degradation via LC-MS in buffers (pH 3–9) and solvents (e.g., DMSO, water) at 4°C and 25°C .

- Counterion Screening : Compare sulfate vs. chloride salts to assess hygroscopicity and solubility trade-offs .

- Molecular Dynamics Simulations : Model solvation shells to predict aggregation tendencies in aqueous media .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products